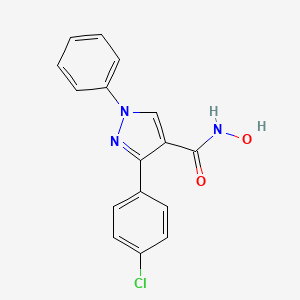![molecular formula C17H27NO4 B7534526 4-[[2-Hydroxy-3-[(4-methoxyphenyl)methoxy]propyl]amino]cyclohexan-1-ol](/img/structure/B7534526.png)
4-[[2-Hydroxy-3-[(4-methoxyphenyl)methoxy]propyl]amino]cyclohexan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[[2-Hydroxy-3-[(4-methoxyphenyl)methoxy]propyl]amino]cyclohexan-1-ol, also known as CGP-12177, is a selective β-adrenergic receptor antagonist. It is commonly used in scientific research to study the physiological and biochemical effects of β-adrenergic receptor activation and inhibition.
Mécanisme D'action
4-[[2-Hydroxy-3-[(4-methoxyphenyl)methoxy]propyl]amino]cyclohexan-1-ol acts as a competitive antagonist at β-adrenergic receptors, specifically the β1 and β2 subtypes. By binding to these receptors, 4-[[2-Hydroxy-3-[(4-methoxyphenyl)methoxy]propyl]amino]cyclohexan-1-ol blocks the action of endogenous catecholamines, such as epinephrine and norepinephrine, which normally activate these receptors.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[[2-Hydroxy-3-[(4-methoxyphenyl)methoxy]propyl]amino]cyclohexan-1-ol depend on the specific biological system being studied. In general, 4-[[2-Hydroxy-3-[(4-methoxyphenyl)methoxy]propyl]amino]cyclohexan-1-ol has been shown to decrease heart rate and contractility, decrease lipolysis and thermogenesis, and impair glucose uptake and insulin secretion.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-[[2-Hydroxy-3-[(4-methoxyphenyl)methoxy]propyl]amino]cyclohexan-1-ol in lab experiments is its selectivity for β-adrenergic receptors, which allows for specific investigation of the physiological and biochemical effects of β-adrenergic receptor activation and inhibition. However, one limitation is that 4-[[2-Hydroxy-3-[(4-methoxyphenyl)methoxy]propyl]amino]cyclohexan-1-ol may not accurately reflect the effects of endogenous catecholamines, as it is a synthetic compound that may have different pharmacokinetic and pharmacodynamic properties.
Orientations Futures
1. Investigating the role of β-adrenergic receptors in different biological systems, such as the central nervous system and immune system.
2. Developing more selective β-adrenergic receptor antagonists that target specific subtypes and have fewer off-target effects.
3. Investigating the potential therapeutic applications of β-adrenergic receptor antagonists in various diseases, such as heart failure and obesity.
4. Studying the effects of β-adrenergic receptor antagonists in combination with other drugs or therapies.
Méthodes De Synthèse
4-[[2-Hydroxy-3-[(4-methoxyphenyl)methoxy]propyl]amino]cyclohexan-1-ol can be synthesized using a multi-step process involving the reaction of 4-methoxybenzyl chloride with 3-chloro-1,2-propanediol to form the intermediate 4-methoxybenzyl 3-chloro-2-hydroxypropyl ether. This intermediate is then reacted with cyclohexanol in the presence of a base to form the final product, 4-[[2-Hydroxy-3-[(4-methoxyphenyl)methoxy]propyl]amino]cyclohexan-1-ol.
Applications De Recherche Scientifique
4-[[2-Hydroxy-3-[(4-methoxyphenyl)methoxy]propyl]amino]cyclohexan-1-ol is commonly used in scientific research to study the physiological and biochemical effects of β-adrenergic receptor activation and inhibition. It is also used as a tool to investigate the role of β-adrenergic receptors in various biological processes, including cardiovascular function, metabolism, and thermogenesis.
Propriétés
IUPAC Name |
4-[[2-hydroxy-3-[(4-methoxyphenyl)methoxy]propyl]amino]cyclohexan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO4/c1-21-17-8-2-13(3-9-17)11-22-12-16(20)10-18-14-4-6-15(19)7-5-14/h2-3,8-9,14-16,18-20H,4-7,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBGRWGQYSQYJRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COCC(CNC2CCC(CC2)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-chloro-5-methoxyphenyl)-3-[(1-methyl-3,4-dihydro-2H-quinolin-4-yl)methyl]urea](/img/structure/B7534443.png)
![6-(3-phenoxyphenyl)-3-[(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methyl]-1,3-diazinane-2,4-dione](/img/structure/B7534446.png)


![N-cyclopentyl-2-[2-(3-hydroxypropyl)benzimidazol-1-yl]acetamide](/img/structure/B7534458.png)
![1-[(4-chlorophenyl)methyl]-N,N,3,5-tetramethylpyrazole-4-sulfonamide](/img/structure/B7534470.png)



![1-[1-[1-(2-Phenylacetyl)piperidine-3-carbonyl]piperidin-3-yl]imidazolidin-2-one](/img/structure/B7534509.png)
![1-[1-(5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbonyl)piperidin-3-yl]imidazolidin-2-one](/img/structure/B7534513.png)
![N-[3-(1H-indol-3-yl)-1-oxo-1-(4-oxopiperidin-1-yl)propan-2-yl]acetamide](/img/structure/B7534517.png)

![N-[(5-methyl-1H-pyrazol-4-yl)methyl]-1-pyridin-3-ylsulfonylpiperidine-4-carboxamide](/img/structure/B7534519.png)